Bienvenue dans la boutique en ligne BenchChem!

1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid

Xanthine oxidase inhibition Structure–activity relationship Phthalimide N-substitution

1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid (CAS 100162-30-9) is an N-substituted phthalimide (isoindoline-1,3-dione) derivative bearing a 5-carboxylic acid group and a 4-(propoxycarbonyl)phenyl substituent on the imide nitrogen. This compound belongs to a pharmacologically significant scaffold class that includes the immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide, as well as numerous investigational enzyme inhibitors.

Molecular Formula C19H15NO6
Molecular Weight 353.33
CAS No. 100162-30-9
Cat. No. B2872020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid
CAS100162-30-9
Molecular FormulaC19H15NO6
Molecular Weight353.33
Structural Identifiers
SMILESCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
InChIInChI=1S/C19H15NO6/c1-2-9-26-19(25)11-3-6-13(7-4-11)20-16(21)14-8-5-12(18(23)24)10-15(14)17(20)22/h3-8,10H,2,9H2,1H3,(H,23,24)
InChIKeyQGDKSFMFDCRKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid (CAS 100162-30-9): Compound-Class Positioning and Procurement Context


1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid (CAS 100162-30-9) is an N-substituted phthalimide (isoindoline-1,3-dione) derivative bearing a 5-carboxylic acid group and a 4-(propoxycarbonyl)phenyl substituent on the imide nitrogen . This compound belongs to a pharmacologically significant scaffold class that includes the immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide, as well as numerous investigational enzyme inhibitors [1]. Its bifunctional architecture—combining a carboxylic acid handle for conjugation or salt formation with a lipophilic propoxycarbonylphenyl N-substituent—positions it as a versatile intermediate for medicinal chemistry campaigns targeting xanthine oxidase, heparanase, and related therapeutic entry points [1][2].

Why Generic Phthalimide-5-carboxylic Acids Cannot Substitute for 1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid in Target-Focused Procurement


Within the isoindoline-1,3-dione chemotype, biological activity is exquisitely sensitive to the N-substituent identity. Published structure–activity relationship (SAR) data demonstrate that replacing an N-alkyl group (methyl or ethyl) with an N-phenyl group improves xanthine oxidase (XO) inhibitory potency approximately two-fold [1]. The target compound extends this SAR logic further by incorporating a propoxycarbonyl ester at the para position of the N-phenyl ring, introducing additional hydrogen-bond acceptor capacity, altered lipophilicity, and a potential metabolic soft spot that is absent in the unsubstituted N-phenyl analog (CAS 4649-27-8) or in N-alkyl congeners (CAS 42710-39-4, CAS 67822-76-8) [1]. These structural features directly impact enzyme binding orientation, as shown by molecular docking studies where the N-phenyl derivative (2c) exhibited a binding pose more closely resembling allopurinol than did its N-alkyl counterparts [1]. Consequently, generic replacement with a simpler phthalimide-5-carboxylic acid building block risks loss of target engagement, altered selectivity profile, and incompatibility with the intended patent-defined therapeutic space [2].

Quantitative Differentiation Evidence for 1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid Versus Closest Analogs


Xanthine Oxidase Inhibition: N-Phenyl Substitution Confers ~2-Fold Potency Gain Over N-Alkyl Analogs

In a head-to-head study of six isoindoline-1,3-dione derivatives (2a–c, 3a–c), the N-phenyl-substituted compounds 2c and 3c exhibited approximately twice the xanthine oxidase inhibitory activity of their N-methyl (2a, 3a) and N-ethyl (2b, 3b) counterparts [1]. The target compound, bearing an elaborated N-(4-propoxycarbonyl)phenyl substituent, belongs to the N-phenyl subclass that demonstrated this superior potency. The highest IC₅₀ in the series was 22.56 μM for 2-methyl-1,3-dioxoisoindoline-5-carboxylic acid (2a), while the N-phenyl derivatives fell at the lower end of the 7.15–22.56 μM range; the positive control allopurinol gave an IC₅₀ of 6.34 μM under identical conditions [1]. Molecular docking further revealed that 1,3-dioxo-2-phenyl isoindoline-5-carboxylic acid (2c) adopts an orientation within the XO active site more closely resembling allopurinol than do the N-alkyl derivatives, consistent with the potency trend [1].

Xanthine oxidase inhibition Structure–activity relationship Phthalimide N-substitution

Heparanase Inhibitor Patent Scope: The 5-Carboxylic Acid Motif Is a Required Pharmacophoric Element in Claimed Cancer Therapeutics

Patent WO 2003/074516 (and its US national-phase entry US 2005/0203153) explicitly claims phthalimide carboxylic acid derivatives of general formula (I) as inhibitors of the endo-β-glucuronidase heparanase, an enzyme implicated in tumor metastasis and angiogenesis [1]. The generic Markush structure requires a carboxylic acid functionality at the phthalimide 5-position—precisely the substitution pattern of the target compound. The patent further encompasses N-aryl substitution with ester-containing phenyl rings, directly covering the 4-(propoxycarbonyl)phenyl motif [1]. Although specific IC₅₀ values for CAS 100162-30-9 are not publicly disclosed in the patent, the compound falls squarely within the claimed chemical space, distinguishing it from non-carboxylic acid or non-aryl phthalimide analogs that lack heparanase-inhibitory intellectual property standing [1].

Heparanase inhibition Cancer therapeutics Patent composition-of-matter

Physicochemical Differentiation: Propoxycarbonyl Ester Modulates Lipophilicity and Hydrogen-Bonding Capacity Relative to Unsubstituted N-Phenyl Analog

The target compound (C₁₉H₁₅NO₆, MW 353.33 g/mol) incorporates a propoxycarbonyl ester substituent that is absent in the simpler N-phenyl comparator 1,3-dioxo-2-phenylisoindoline-5-carboxylic acid (C₁₅H₉NO₄, MW 267.24 g/mol, CAS 4649-27-8) . This structural difference adds 86.09 g/mol to the molecular weight and introduces two additional hydrogen-bond acceptor atoms (the ester carbonyl and ether oxygen), while the ester moiety serves as a potential site for metabolic hydrolysis. The measured density of the target compound is 1.4 ± 0.1 g/cm³, with a predicted boiling point of 602.1 ± 65.0 °C at 760 mmHg and a flash point of 317.9 ± 34.3 °C . These values reflect the higher molecular weight and increased polar surface area relative to the unsubstituted N-phenyl analog, parameters that influence solubility, permeability, and formulation behavior in both in vitro assay and in vivo settings .

Lipophilicity modulation Drug-likeness Physicochemical profiling

Carbonic Anhydrase Inhibition by Isoindoline-1,3-dione Derivatives Establishes the Scaffold's Multi-Target Profile, with N-Substitution Dictating Isozyme Selectivity

A complementary study by the same research group evaluated isoindoline-1,3-dione derivatives against human carbonic anhydrase isoforms hCA-I and hCA-II. Compound 3a (the methyl ester analog of 2a) showed the highest potency against hCA-I with an IC₅₀ of 7.02 μM, while compound 3c (the N-phenyl ester analog) was most potent against hCA-II with an IC₅₀ of 6.39 μM [1]. This isoform selectivity inversion—N-alkyl favoring hCA-I and N-phenyl favoring hCA-II—demonstrates that the N-substituent identity is a key determinant of biological target selectivity within the isoindoline-1,3-dione class. The target compound, as an N-(4-propoxycarbonyl)phenyl derivative, is predicted to exhibit a selectivity profile more closely aligned with the hCA-II-preferring N-phenyl subclass than with N-alkyl derivatives [1].

Carbonic anhydrase inhibition Isozyme selectivity Phthalimide scaffold

Recommended Application Scenarios for 1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid Based on Quantitative Differentiation Evidence


Lead Optimization for Xanthine Oxidase Inhibitors Targeting Gout and Hyperuricemia

The N-phenyl phthalimide-5-carboxylic acid scaffold has demonstrated validated xanthine oxidase inhibitory activity within 2-fold of the clinical standard allopurinol [1]. The target compound retains this pharmacophore while appending a propoxycarbonyl ester that can be hydrolyzed to the corresponding benzoic acid or further elaborated via amide coupling. Medicinal chemistry teams pursuing non-purine XO inhibitors can utilize this compound as a late-stage diversification intermediate, leveraging the ester as a prodrug moiety or solubility-modulating group.

Heparanase-Targeted Cancer Drug Discovery Within a Defined Patent Landscape

Patent WO 2003/074516 establishes composition-of-matter coverage for phthalimide-5-carboxylic acid derivatives as heparanase inhibitors [2]. The target compound, bearing the requisite 5-carboxylic acid and an N-aryl substituent with an ester handle, maps directly onto the claimed chemical space. Organizations engaged in heparanase inhibitor development can procure this compound as a reference standard for SAR expansion or as a synthetic intermediate for generating novel analogs within the patent-protected territory.

Carbonic Anhydrase Isozyme Selectivity Profiling

Published data demonstrate that N-substitution dictates hCA-I versus hCA-II selectivity within the isoindoline-1,3-dione class, with N-phenyl derivatives preferentially inhibiting hCA-II [3]. The target compound, as an N-phenyl subclass member, is suitable for inclusion in selectivity panels designed to map the contribution of the 4-propoxycarbonyl substituent to isozyme discrimination. This application is particularly relevant for programs targeting tumor-associated carbonic anhydrase isoforms where isoform selectivity is a critical safety parameter.

Synthetic Building Block for Phthalimide-Based PROTACs and Bioconjugates

The 5-carboxylic acid group provides a native attachment point for amide or ester conjugation to linkers, payloads, or E3 ligase ligands, while the N-(4-propoxycarbonyl)phenyl group offers a second, orthogonal derivatization site via ester hydrolysis or transesterification . This dual-handle architecture is well-suited for constructing proteolysis-targeting chimeras (PROTACs) or fluorescent probes where the phthalimide core serves as a target-binding motif. Procurement of this specific intermediate eliminates the need for multi-step in-house synthesis of a bifunctional phthalimide scaffold.

Quote Request

Request a Quote for 1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.